tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a methyl group, and a naphthalen-2-ylmethyl group attached to a carbamate moiety.
Preparation Methods
The synthesis of tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate can be achieved through various methods. One common approach involves the reaction of naphthalen-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the carbamate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound is used in the production of various fine chemicals and intermediates
Mechanism of Action
The mechanism of action of tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon completion of the desired reactions, the carbamate group can be removed under mild acidic conditions, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate can be compared with other carbamate protecting groups such as:
tert-Butyloxycarbonyl (Boc): Similar in function, but Boc is more commonly used in peptide synthesis.
Carboxybenzyl (CBz): Another protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): Used in peptide synthesis and can be removed with an amine base. The uniqueness of tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate lies in its specific structural features and the presence of the naphthalen-2-ylmethyl group, which may impart unique properties to the compound
Properties
CAS No. |
167299-92-5 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(naphthalen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)18(4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3 |
InChI Key |
QBDCZPWWINORJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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